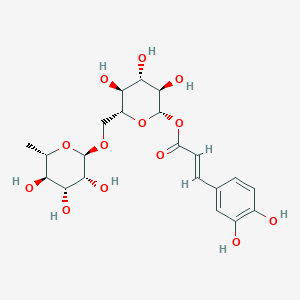
1,3,5-三(二苯基氨基)苯
描述
1,3,5-Tris(diphenylamino)benzene is a useful research compound. Its molecular formula is C42H33N3 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris(diphenylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(diphenylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
钙钛矿太阳能电池
1,3,5-三(二苯基氨基)苯: 衍生物作为钙钛矿太阳能电池的空穴传输材料(HTMs)得到了广泛的研究。 这些化合物促进空穴提取,并防止HTM和钙钛矿层界面处的电荷复合 . 衍生物的高空穴传输能力、导电性和迁移率使其适合该应用。 此外,它们的HOMO轨道能级与钙钛矿材料的价带对齐对于太阳能器件的效率至关重要 .
电致发光器件
该化合物用作电致发光器件中的空穴传输材料。 它有效地传输空穴的能力使其成为构建有机发光二极管(OLED)和其他电致发光结构的关键组成部分 .
分子磁性
1,3,5-三(二苯基氨基)苯的自由基阳离子形式在分子磁性中得到利用。 该应用探索了有机化合物的磁性及其在数据存储和自旋电子器件中的潜在应用 .
无定形分子材料
1,3,5-三(二苯基氨基)苯的衍生物已被合成,以创建新的无定形分子材料家族。 这些材料表现出高于100°C的高玻璃化转变温度,使其适用于需要热稳定性的应用 .
化学传感器
该化合物的结构允许开发高度选择性和灵敏的化学传感器。 1,3,5-三(二苯基氨基)苯的三水杨醛亚胺席夫碱已被合成用于通过荧光开启机制选择性地检测氟离子 .
属性
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGGYIWNDCEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566826 | |
| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-23-5 | |
| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3,5-Tris(diphenylamino)benzene has a molecular formula of C42H33N3 and a molecular weight of 579.72 g/mol.
A: Methyl-substituted derivatives of TDAB readily form stable amorphous glasses, a characteristic crucial for various applications. [, ] These glasses exhibit glass-transition temperatures around 50 °C. []
A: Research indicates a significant influence of the methyl substituent on the formation and properties of the glassy state in TDAB derivatives. []
A: Studies on compounds like 5, 5″‐Bis{4‐[bis(4‐methylphenyl)amino]phenyl}2, 2′:5′, 2″‐terthiophene, which incorporate oligothiophene units into a TDAB-like structure, explore their potential as amorphous molecular materials for applications such as organic electroluminescent devices. []
A: Yes, molecular orbital studies have explored the electronic structure of TDAB, particularly its cationic triradical state. [] Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to investigate the potential of TDAB derivatives as hole transport materials in perovskite solar cells. []
A: TDAB undergoes photocyclization reactions, both in the presence and absence of oxygen. [, ] This process leads to the formation of N-phenyl-2,4-bis(diphenylamino)carbazole. The reaction mechanism differs depending on the presence or absence of oxygen, involving the excited triplet state of TDAB and potentially a dihydrocarbazole radical cation intermediate. []
A: The electrochemical oxidation of TDAB has been explored for its potential in generating polyradical materials. [] This area holds interest due to the unique electronic and magnetic properties of polyradicals.
A: Yes, methyl-substituted derivatives of TDAB, specifically 1,3,5-tris(2-methylphenylphenylamino)benzene and 1,3,5-tris(4-methylphenylphenylamino)benzene, exhibit polymorphism. [] This means they can exist in different crystal structures, impacting their physical properties and potential applications.
A: Common analytical techniques used to characterize TDAB include differential scanning calorimetry (DSC) to study its thermal transitions, X-ray diffraction (XRD) to determine its crystal structure, and various spectroscopic methods such as electron spin resonance (ESR) to investigate its electronic structure. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)






![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)




